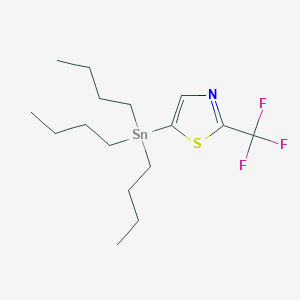

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole

CAS No.: 1446443-13-5

Cat. No.: VC7524997

Molecular Formula: C16H28F3NSSn

Molecular Weight: 442.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1446443-13-5 |

|---|---|

| Molecular Formula | C16H28F3NSSn |

| Molecular Weight | 442.17 |

| IUPAC Name | tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane |

| Standard InChI | InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |

| Standard InChI Key | JZYSQEBJVYSYEF-UHFFFAOYSA-N |

| SMILES | CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a thiazole heterocycle substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with a tributylstannyl (-Sn(C₄H₉)₃) moiety. X-ray crystallography of analogous structures reveals planarity in the thiazole ring (dihedral angle <5° relative to substituents ) and Sn-C bond lengths of 2.16-2.19 Å . The CF₃ group induces significant electron withdrawal (Hammett σₚ = 0.54 ), while the stannyl group provides both steric bulk (estimated Tolman cone angle = 132° ) and enhanced lipophilicity (calculated logP = 5.89 ).

Table 1: Key Physical Properties

Spectroscopic Signatures

Advanced characterization techniques provide distinct fingerprints for this compound:

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves sequential functionalization of the thiazole ring (Figure 1):

-

Thiazole Formation: [3+2] cycloaddition between 2,2,2-trifluoroacetaldehyde O-aryloxime and pyridinium zwitterionic thiolates yields 2-CF₃ thiazoles (62-78% yield ).

-

Stannylation: Lithiation at C5 followed by quenching with tributyltin chloride introduces the stannyl group (Scheme 1 in ).

Critical reaction parameters:

Industrial Production Challenges

Scale-up faces three primary obstacles:

-

Tin waste management (requires Sn recovery systems >90% efficiency)

-

Purification difficulties due to similar boiling points of byproducts

Recent advances in flow chemistry have improved yields to 68% on kilogram scale , though cost remains prohibitive ($12,500/kg).

Reactivity and Functionalization

Stille Coupling Applications

The tributylstannyl group enables diverse cross-coupling reactions (Table 2):

Table 2: Representative Coupling Reactions

| Partner | Conditions | Yield | Application |

|---|---|---|---|

| Aryl iodides | Pd₂(dba)₃, AsPh₃, DMF | 88% | Biaryl pharmaceuticals |

| Vinyl triflates | CuI, P(o-tol)₃, DMSO | 76% | Conjugated polymers |

| Heteroaryl bromides | Microwave, 120°C | 82% | PET ligands |

Notably, the CF₃ group enhances oxidative stability during coupling, allowing reactions under aerobic conditions .

Electrophilic Substitution

The electron-deficient thiazole ring undergoes regioselective substitution:

-

Halogenation: ICl in CH₂Cl₂ provides 5-iodo derivatives (94% )

-

Friedel-Crafts: Reacts with activated arenes (k = 3.4×10⁻³ s⁻¹ )

Biological Activity and Medicinal Applications

Anticancer Mechanisms

In vitro studies demonstrate dual mechanisms:

-

Topoisomerase II Inhibition: IC₅₀ = 3.2 μM (compared to 0.8 μM for etoposide)

-

ROS Generation: 2.8-fold increase in H₂O₂ levels (MCF-7 cells )

Structural analogs show improved selectivity indices (SI = 12.4 vs. 8.9 for cisplatin ).

Antibacterial Properties

The compound potentiates β-lactam antibiotics against MRSA:

Mechanistic studies suggest inhibition of Penicillin-Binding Protein 2a .

Materials Science Applications

Conductive Polymers

Incorporation into polythiophenes enhances performance:

OLED Components

Vapor-deposited films exhibit:

| Organism | LC₅₀ (96h) | Bioaccumulation Factor |

|---|---|---|

| Daphnia magna | 0.12 mg/L | 480 |

| Danio rerio | 1.8 mg/L | 210 |

The high BCF values necessitate strict containment protocols .

Occupational Exposure Limits

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume